N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a furan ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 2-(furan-3-yl)ethylamine through the reaction of furfural with ethylamine under acidic conditions.
Thiomorpholine Introduction: The intermediate is then reacted with thiomorpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thiomorpholinoethyl derivative.
Carboxamide Formation: Finally, the thiomorpholinoethyl derivative is coupled with thiophene-2-carboxylic acid using a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the furan and thiophene rings.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both furan and thiophene rings.
Mechanism of Action
The mechanism by which N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide exerts its effects is likely related to its ability to interact with molecular targets such as enzymes or receptors. The thiomorpholine moiety can enhance binding affinity, while the furan and thiophene rings can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide: Lacks the thiomorpholine moiety, which may reduce its binding affinity and bioactivity.
N-(2-(thiophen-3-yl)-2-thiomorpholinoethyl)furan-2-carboxamide: Similar structure but with the positions of the furan and thiophene rings swapped, potentially altering its reactivity and biological activity.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings along with a thiomorpholine moiety. This combination of structural features can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(14-2-1-7-21-14)16-10-13(12-3-6-19-11-12)17-4-8-20-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIFSDHNEIQGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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